
3-chloro-2-iodo-N-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9ClINO2 and a molecular weight of 325.53 g/mol . This compound is characterized by the presence of chlorine, iodine, methoxy, and methyl groups attached to a benzamide core. It is a versatile chemical used in various scientific research and industrial applications due to its unique reactivity and selectivity.
Méthodes De Préparation
The synthesis of 3-chloro-2-iodo-N-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 3-chloroaniline to form 3-chloro-2-iodoaniline. This intermediate is then subjected to a reaction with methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide, which can replace the halogen atoms with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids. Reduction reactions using lithium aluminum hydride can convert the amide group to an amine.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzamide core or the substitution of halogen atoms.
Applications De Recherche Scientifique
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of 3-chloro-2-iodo-N-methoxy-N-methylbenzamide involves its interaction with various molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, further modulating the compound’s activity. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-6-iodo-N-methoxy-N-methylbenzamide: This compound has a similar structure but with a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
N-Methoxy-N-methylbenzamide: Lacking the halogen atoms, this compound is less reactive in substitution and coupling reactions but still useful in organic synthesis.
The uniqueness of this compound lies in its combination of halogen atoms and functional groups, providing a balance of reactivity and stability that is valuable in various applications.
Propriétés
Formule moléculaire |
C9H9ClINO2 |
|---|---|
Poids moléculaire |
325.53 g/mol |
Nom IUPAC |
3-chloro-2-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 |
Clé InChI |
KUFWRVNWJLDSPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=C(C(=CC=C1)Cl)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)
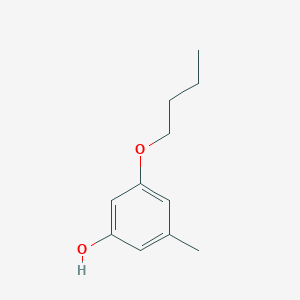

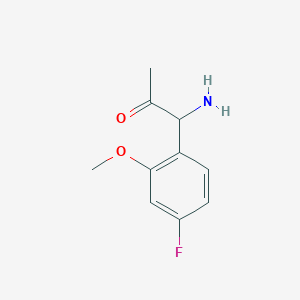
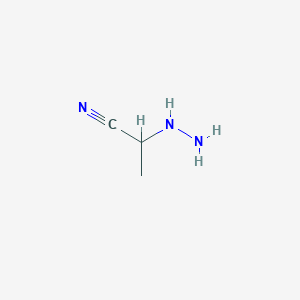

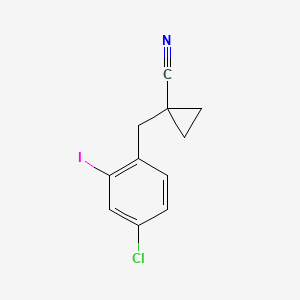
![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)
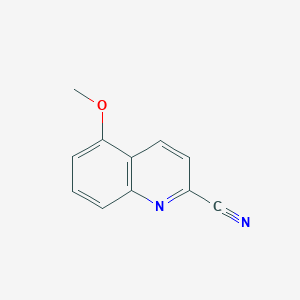

![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)

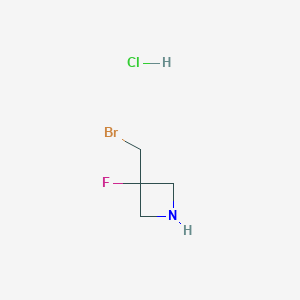
![2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)
